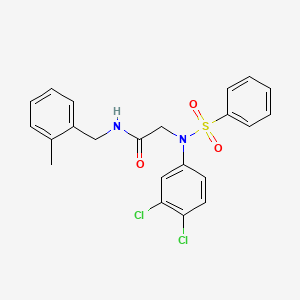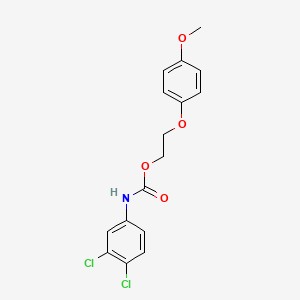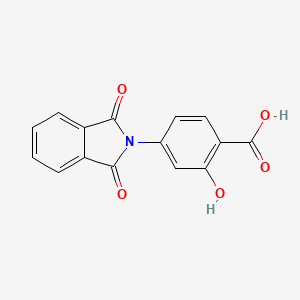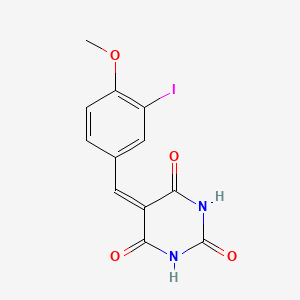
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been extensively studied for its potential therapeutic properties. DCPG belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists. NMDA receptors are involved in various neurological processes such as learning, memory, and synaptic plasticity. DCPG has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide acts as an antagonist at the glycine site of the NMDA receptor. By blocking the glycine site, this compound inhibits the activation of the NMDA receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter involved in various neurological processes. This compound has also been shown to decrease the activity of certain enzymes involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a highly specific NMDA receptor antagonist, which can help researchers to study the role of the NMDA receptor in various neurological processes. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to study its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other receptors and enzymes. Additionally, researchers could investigate the development of more specific NMDA receptor antagonists that could be used in the treatment of neurological disorders.
Métodos De Síntesis
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process involving the reaction of 3,4-dichloroaniline with 2-methylbenzylamine to form an intermediate. The intermediate is then reacted with phenylsulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N~2~-(3,4-dichlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have potential in the treatment of conditions such as epilepsy, chronic pain, and depression. This compound has also been studied for its potential use in the treatment of drug addiction.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-8-17(16)14-25-22(27)15-26(18-11-12-20(23)21(24)13-18)30(28,29)19-9-3-2-4-10-19/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLHANHBKHHBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-[({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)methyl]-5,6a,8a-trimethyloctadecahydro-4aH-cyclopenta[7,8]phenanthro[1,2-b][1,4]dioxin-9-ol hydrochloride](/img/structure/B5034718.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5034721.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B5034723.png)

![methyl 4-(4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5034742.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5034753.png)



![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)
![methyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034795.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5034814.png)
